molecular formula C22H24N4O3S B2398872 N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-32-8

N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No.: B2398872
CAS No.: 689266-32-8
M. Wt: 424.52
InChI Key: WOSULWHBGWOKOO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded by a gene located in the Down syndrome critical region of chromosome 21, and its overexpression is implicated in the neuropathological features of Down syndrome and Alzheimer's disease. This compound exerts its inhibitory effect by competitively binding to the ATP-binding site of the DYRK1A kinase domain. Its primary research value lies in its ability to modulate the phosphorylation of key DYRK1A substrates, including tau protein, amyloid precursor protein (APP), and alternative splicing factors, thereby providing a crucial tool for investigating the molecular mechanisms underlying tauopathies and amyloidogenic processing. Researchers utilize this inhibitor in models of neurodegeneration to study its effects on reducing pathological tau hyperphosphorylation, which is a hallmark of several dementias, and to explore potential therapeutic strategies aimed at correcting the neurodevelopmental and neurodegenerative dysfunctions associated with DYRK1A dysregulation. The compound's specificity makes it an invaluable pharmacological probe for dissecting DYRK1A signaling pathways in vitro and in vivo.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c27-20(24-13-15-9-10-18-19(12-15)29-14-28-18)8-2-1-5-11-23-21-16-6-3-4-7-17(16)25-22(30)26-21/h3-4,6-7,9-10,12H,1-2,5,8,11,13-14H2,(H,24,27)(H2,23,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSULWHBGWOKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

PropertyValue
Molecular Formula C24H26N4O3S
Molecular Weight 450.6 g/mol
IUPAC Name This compound
InChI Key GEYLAHFFSDICPB-UHFFFAOYSA-N
LogP 3.7409
Hydrogen Bond Acceptors 10
Hydrogen Bond Donors 2

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways related to inflammation and cancer progression.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antimicrobial Properties : Some derivatives of quinazoline have demonstrated antimicrobial activity against various pathogens.

Case Studies

  • Anticancer Efficacy : A study conducted on related compounds revealed that they significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced the production of nitric oxide and prostaglandin E2 in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : A recent investigation showed that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound shares structural motifs with several HDAC modulators and quinazoline derivatives. Key comparisons are outlined below:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Weight logP H-Bond Donors H-Bond Acceptors TPSA Key Substituents
Target Compound 510.19 3.9 2 9 153 Benzodioxole, Sulfanylidene quinazoline
PSP23 (N-(2-amino-5-(thiophen-2-yl)phenyl)-4-((6-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-ylamino)hexanamido)methyl)benzamide) ~700 (estimated) ~4.2 5 12 ~200 Thiophenyl, Isoindolinone, Dioxopiperidinyl
PSP65 (6-[[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-isoindol-4-yl]amino]-N-[[4-(N'-hexylhydrazinecarbonyl)-biphenyl-4-yl]methyl]hexanamide) ~750 (estimated) ~5.0 4 10 ~180 Hexylhydrazine, Biphenyl
BioDeep_00001041017 (Morpholinyl variant) 510.19 ~3.5 2 10 ~160 Morpholinyl, Benzodioxole
UNM000000866101 (Butylamino derivative) ~650 (estimated) 3.9 2 9 153 Butylamino, [1,3]dioxoloquinazoline

Key Observations :

The morpholinyl variant (BioDeep_00001041017) exhibits higher H-bond acceptor count (10 vs. 9), likely enhancing aqueous solubility .

Lipophilicity (logP) :

  • The target’s logP of 3.9 aligns with UNM000000866101 but is lower than PSP23 (~4.2) and PSP65 (~5.0), indicating intermediate lipophilicity suitable for oral bioavailability .

Substituent Effects: Sulfanylidene vs. Thiophenyl: The sulfanylidene group in the target compound may enhance metal-binding affinity compared to PSP23’s thiophenyl group, which is more π-electron-rich but less polar . Morpholinyl vs. Butylamino: BioDeep_00001041017’s morpholinyl group increases TPSA (160 vs. 153 Ų), improving solubility, whereas the butylamino chain in UNM000000866101 adds flexibility without altering logP .

Q & A

Q. How to design derivatives with improved pharmacokinetics using SAR?

  • Methodological Answer :
  • Scaffold Hopping : Replace benzodioxole with bioisosteres (e.g., tetrahydrofuran) to reduce metabolic oxidation .
  • Prodrug Strategies : Introduce ester groups at the hexanamide terminus for enhanced oral bioavailability .
  • LogP Optimization : Use ChemAxon to predict logP; aim for 2–4 to balance solubility/permeability .

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